molecular formula C14H10N2O2 B8426094 (1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone

(1H-benzo[d]imidazol-2-yl)(4-hydroxyphenyl)methanone

Cat. No. B8426094
M. Wt: 238.24 g/mol
InChI Key: ULGMGAHWUJJCLB-UHFFFAOYSA-N
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Patent
US08053438B2

Procedure details

To a slurry of compound (1H-benzo[d]imidazol-2-yl)(4-(4-methoxybenzyloxy)phenyl)methanone (268 g, 0.75 mol) in dichloromethane (2.7 L) at ambient temperature was added TFA (289 mL, 3.75 mol, 5.0 eq.) slowly using an addition funnel. The reaction was stirred at ambient temp for 16 h. LCMS analysis of the reaction mixture revealed that the reaction was complete. The reaction mixture was neutralized with satd. aqueous NaHCO3 to pH=7-8, and stirred for 20 minutes. The resulting solid was filtered and washed with water and dried under vacuum oven at 45° C. to give product.
Name
(1H-benzo[d]imidazol-2-yl)(4-(4-methoxybenzyloxy)phenyl)methanone
Quantity
268 g
Type
reactant
Reaction Step One
Name
Quantity
289 mL
Type
reactant
Reaction Step One
Quantity
2.7 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([O:18]CC2C=CC(OC)=CC=2)=[CH:14][CH:13]=1)=[O:11].C(O)(C(F)(F)F)=O.C([O-])(O)=O.[Na+]>ClCCl>[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[C:2]1[C:10]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)=[O:11] |f:2.3|

Inputs

Step One
Name
(1H-benzo[d]imidazol-2-yl)(4-(4-methoxybenzyloxy)phenyl)methanone
Quantity
268 g
Type
reactant
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)OCC2=CC=C(C=C2)OC
Name
Quantity
289 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
2.7 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction was stirred at ambient temp for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum oven at 45° C.
CUSTOM
Type
CUSTOM
Details
to give product

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
Smiles
N1C(=NC2=C1C=CC=C2)C(=O)C2=CC=C(C=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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